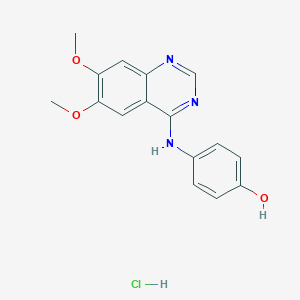
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride, also known as PD 153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and has been investigated for its potential use in cancer therapy.
作用機序
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from being activated by its ligand, which in turn inhibits downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on EGFR, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
実験室実験の利点と制限
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied for its potential therapeutic applications. However, the compound also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to achieve therapeutic concentrations in the body. Additionally, it has been shown to have some off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035. One area of focus is the development of more potent and selective EGFR inhibitors that can overcome some of the limitations of 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035. Additionally, there is interest in investigating the use of 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 in combination with other cancer therapies, such as radiation or chemotherapy. Finally, there is ongoing research into the molecular mechanisms underlying the activity of 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 and its potential use in personalized cancer therapy.
合成法
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 2,3-dimethoxybenzaldehyde to form 4-(2,3-dimethoxybenzyl)aniline. This intermediate is then reacted with 2-chloro-6,7-dimethoxyquinazoline to form 4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035.
科学的研究の応用
4-(4-Hydroxyanilino)-6,7-dimethoxyquinazoline hydrochloride 153035 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of EGFR, which is a key regulator of cell growth and proliferation. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy.
特性
CAS番号 |
188829-39-2 |
|---|---|
分子式 |
C16H16ClN3O3 |
分子量 |
333.77 g/mol |
IUPAC名 |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |
InChI |
InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10;/h3-9,20H,1-2H3,(H,17,18,19);1H |
InChIキー |
HNJNNCPPISFBGR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC.Cl |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



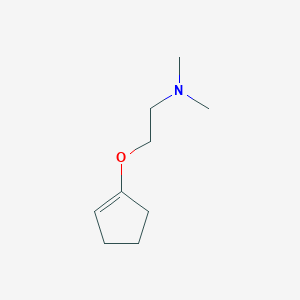

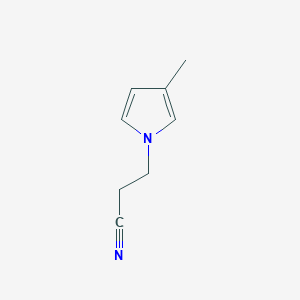
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)



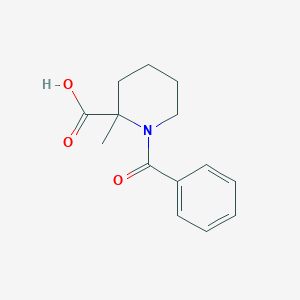
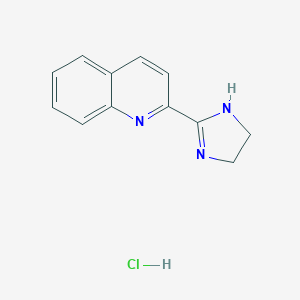
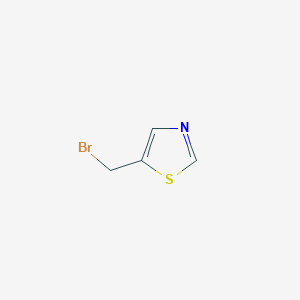

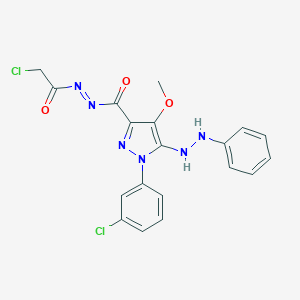
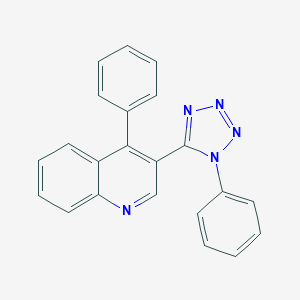
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)